

# SAR103168: A Technical Overview for Myelodysplastic Syndrome Research

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## Compound of Interest

Compound Name: SAR103168

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## Introduction

**SAR103168** (also known as 1-[2-(2,1,3-benzothiadiazol-5-ylamino)-6-(2,6-dichlorophenyl)-pyridol[2,3-d]pyrimidin-7-yl]-3'-tert-butylurea) is a novel, multi-targeted kinase inhibitor that has been investigated for its therapeutic potential in myeloid malignancies, including high-risk myelodysplastic syndrome (MDS).<sup>[1]</sup> This technical guide provides a comprehensive overview of the preclinical rationale, clinical development, and available data for **SAR103168** in the context of MDS studies. It is important to note that the clinical development of **SAR103168** was discontinued due to unpredictable pharmacokinetics, which has limited the amount of available clinical data.<sup>[2]</sup>

## Core Concepts: Mechanism of Action

**SAR103168** functions as a potent inhibitor of a range of tyrosine kinases critical to cancer cell proliferation and survival.<sup>[3]</sup> Its primary mechanism of action involves the suppression of signaling pathways that are frequently dysregulated in myeloid leukemias.

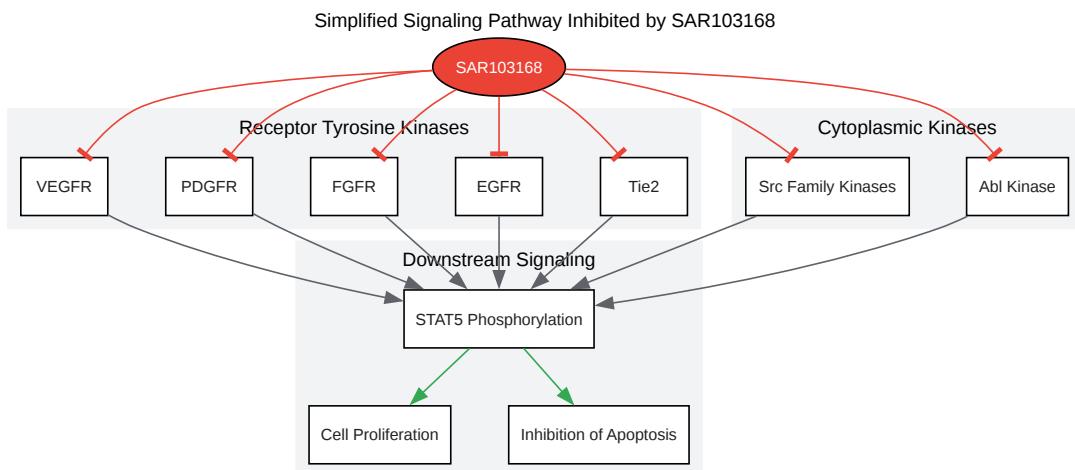
Key Inhibitory Targets of **SAR103168**:<sup>[1][3]</sup>

- Src Kinase Family: **SAR103168** exhibits potent inhibition of the entire Src kinase family, with a 50% inhibitory concentration (IC<sub>50</sub>) of  $0.65 \pm 0.02$  nM for the Src kinase.<sup>[3]</sup>

- BCR-Abl Kinase: The inhibitor also targets the BCR-Abl fusion protein, a hallmark of chronic myeloid leukemia (CML).[\[1\]](#)
- Angiogenic Receptor Kinases: It demonstrates activity against several receptor kinases involved in angiogenesis, including:
  - Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2)
  - Tie2
  - Platelet-Derived Growth Factor Receptor (PDGFR)
  - Fibroblast Growth Factor Receptors (FGFR1 and 3)[\[3\]](#)
- Epidermal Growth Factor Receptor (EGFR): EGFR is another target within the inhibitory profile of **SAR103168**.[\[3\]](#)

By inhibiting these kinases, **SAR103168** disrupts downstream signaling cascades, including the phosphorylation of STAT5, a key protein in signal transduction pathways that promotes cell proliferation and suppresses apoptosis.[\[3\]](#)[\[4\]](#) Preclinical studies have shown that this inhibition leads to anti-proliferative and pro-apoptotic effects in leukemic cells.[\[3\]](#)

#### Signaling Pathway Inhibition by **SAR103168**



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Caption: **SAR103168** inhibits multiple receptor and cytosolic tyrosine kinases, blocking downstream STAT5 signaling.

## Preclinical Data

Preclinical investigations provided a strong rationale for the clinical evaluation of **SAR103168** in myeloid malignancies.<sup>[1]</sup> In vitro and in vivo studies demonstrated its potent anti-leukemic activity.

### Summary of Preclinical Findings

Parameter	Finding	Reference
In Vitro Activity	Nanomolar IC50 for inhibition of proliferation and induction of apoptosis in acute and chronic myeloid leukemic cells.	[3]
	Significantly reduced proliferation of leukemic progenitor cells from 29 AML patients.	[1]
	Over 85% of AML patient samples were sensitive to the agent, including those with poor-prognosis chromosome abnormalities.	[1]
In Vivo Activity	Administration resulted in tumor regression in animal models implanted with human AML leukemic cells.	[1]
Toxicology	Preclinical toxicology studies suggested a favorable toxicity profile.	[1]

## Clinical Studies: Phase I Trial (NCT00981240)

A Phase I, open-label, dose-escalation study of **SAR103168** was conducted in patients with refractory or relapsed acute leukemias or high-risk myelodysplastic syndromes.[1]

## Study Objectives

The primary and secondary objectives of this clinical trial are outlined below.

Table 1: Objectives of the Phase I Trial of **SAR103168**

Objective Type	Description	Reference
Primary	To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of SAR103168.	[1]
	To evaluate the pharmacokinetic (PK) profile of SAR103168.	[1]
Secondary	To evaluate the global safety profile of SAR103168.	[1]
	To evaluate the preliminary anti-leukemic efficacy of this agent.	[1]
	To investigate the potential induction effect on CYP3A4.	[5]
	To determine the metabolic pathways of SAR103168.	[5]
	To determine the potential impact of SAR103168 on the QTc interval.	[5]

## Experimental Protocol

**Study Design:** This was an open-label, Phase I, dose-escalation study conducted at three centers in the United States.[1]

**Patient Population:** The study enrolled patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes.[1] A total of 29 patients, aged 18-83 years, were treated with **SAR103168**.[2]

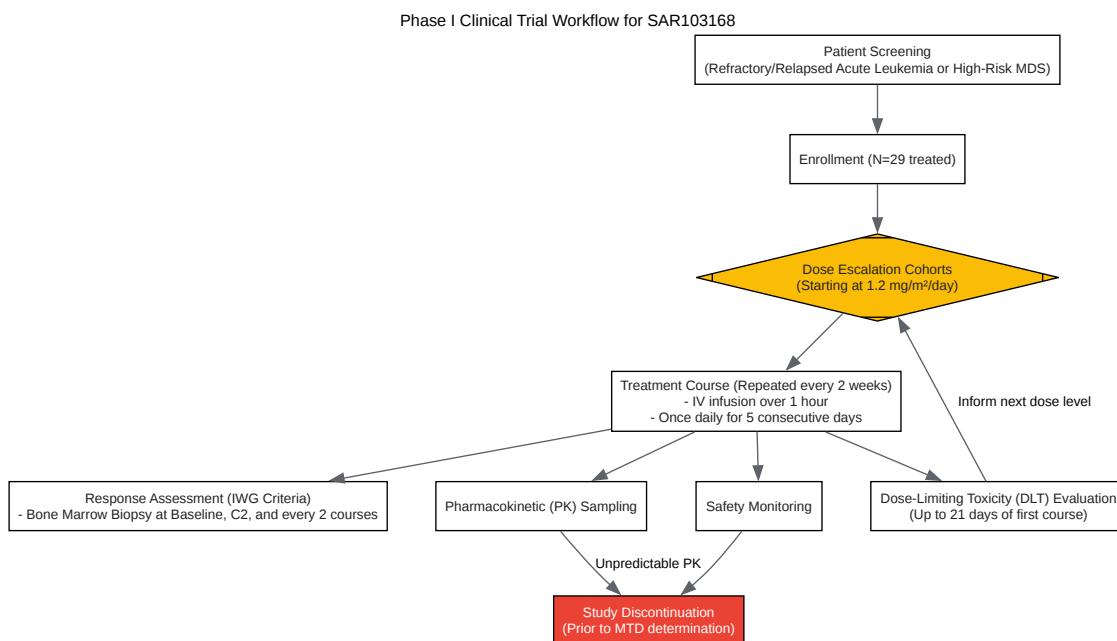
**Treatment Regimen:** **SAR103168** was administered as a single agent via intravenous infusion over one hour, once daily for five consecutive days. This 5-day treatment constituted one course, which was repeated every two weeks.[1]

Dose Escalation: The study employed a dose-escalation design, with cohorts of 3 to 6 patients at each dose level. The starting dose was 1.2 mg/m<sup>2</sup>/day. The dose was to be increased in new cohorts based on toxicities observed during the first 4-week treatment period, with the goal of determining the MTD.[5]

Response Evaluation: Responses to **SAR103168** in patients with acute leukemias and MDS were evaluated using the International Working Group (IWG) criteria. Bone marrow aspiration and/or biopsy were performed at baseline, during the second course, and then every two courses thereafter.[1]

Pharmacokinetic Analysis: Plasma concentrations of **SAR103168** were determined using a validated liquid chromatography/tandem mass spectrometry method.[1]

#### Experimental Workflow for the Phase I Trial of **SAR103168**



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Caption: Workflow of the Phase I clinical trial of **SAR103168** in patients with advanced myeloid malignancies.

## Clinical Trial Results

The Phase I study of **SAR103168** was discontinued by the sponsor prior to reaching the MTD due to the unpredictable nature of drug exposure.[2]

#### Patient Disposition and Outcomes

Table 2: Patient Disposition in the Phase I Trial of **SAR103168**

Parameter	Value	Reference
Number of Patients Enrolled	30	[1]
Number of Patients Treated	29	[1]
Mean Number of Treatment Courses	2.1 (SD 0.9)	[1]
<hr/>		
Reasons for Treatment Discontinuation		
Disease Progression	48.3%	[1]
Other (primarily lack of response)	41.4%	[1]
<hr/>		
Adverse Events	10.3%	[1]
<hr/>		
Status at Last Study Contact		
Deceased	44.8%	[1]
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**Safety and Tolerability:** The adverse event profile of **SAR103168** was consistent with what would be expected for the patient population being studied.[1] No individual toxicities were specifically attributed to the investigational drug.[2]

Table 3: Most Frequent Grade 3-4 Treatment-Emergent Adverse Events

Adverse Event	Frequency	Reference
Febrile Neutropenia	Most frequent	<a href="#">[1]</a>
Pneumonia	Second most frequent	<a href="#">[1]</a>
Disease Progression	Frequent	<a href="#">[1]</a>
Bacteremia	Frequent	<a href="#">[1]</a>

No Grade 4 events or deaths on the study were assessed as being related to the study treatment.[\[1\]](#)

Efficacy: **SAR103168** did not demonstrate a clear clinical benefit within the tested dose range. [\[1\]](#) Preclinical data suggested that the doses administered to patients may have been too low to achieve a therapeutic effect.[\[1\]](#)

Pharmacokinetics: The pharmacokinetic profile of **SAR103168** was characterized by a plasma peak concentration at the end of the infusion, followed by a biphasic decline.[\[2\]](#) However, there was an unpredictable relationship between the drug dose and exposure, which ultimately led to the discontinuation of the study.[\[1\]](#)

## Conclusion

**SAR103168** is a multi-targeted kinase inhibitor with a strong preclinical rationale for its use in myeloid malignancies, including MDS. It demonstrated potent in vitro and in vivo anti-leukemic activity. However, its clinical development was halted during a Phase I trial due to unpredictable pharmacokinetics, which prevented the determination of a maximum tolerated dose and an adequate assessment of its efficacy. While the safety profile was manageable, the lack of a clear clinical benefit at the tested doses and the pharmacokinetic challenges have limited its further investigation in MDS. Future research into multi-kinase inhibitors for MDS may require different formulation strategies or patient selection to overcome the challenges encountered with **SAR103168**.

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